![molecular formula C13H16F3NO B030655 2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide CAS No. 150783-50-9](/img/structure/B30655.png)

2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide

Overview

Description

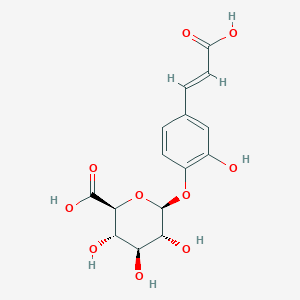

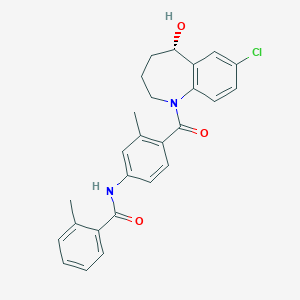

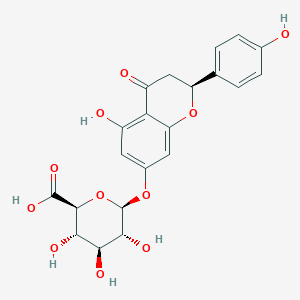

The compound "2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide" is likely to be a member of the propanamide family, characterized by the presence of a trifluoromethyl group which is known to impart unique physical and chemical properties due to its electronegativity and steric effects.

Synthesis Analysis

Research on related compounds indicates a variety of synthesis methods that could be applicable. For example, an improved synthesis method using trifluoromethylaniline as a starting material has been described, which involves treatment with methylpropinonyl chloride in the presence of anhydrous sodium bicarbonate, followed by nitration with a fuming nitro sulfuric acid mixture to yield the desired propanamide derivative (Wangze Song, 2001).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using techniques such as X-ray diffraction. These studies reveal detailed geometry of molecules, including bond lengths and angles, which are critical for understanding the chemical reactivity and interactions of the compound. For instance, crystal structure analysis of similar compounds provides insights into the arrangement and conformation of molecules in solid state (Bai et al., 2012).

Scientific Research Applications

Chemical Synthesis and Detection Methods

- Synthesis and Detection of Acrylamide : Acrylamide, a chemical with some structural similarities to the compound of interest, is widely studied for its occurrence in processed foods and its potential health effects. Research on acrylamide has led to the development of biosensors for its detection, highlighting the importance of sensitive and specific detection methods for chemicals in food science and safety. Biosensors for acrylamide offer rapid, simple, and specific detection, which could be relevant for similar compounds in environmental and food safety research (Pundir, Yadav, & Chhillar, 2019).

Potential Applications Beyond Pharmacology

Environmental and Industrial Applications : Studies on various compounds, including dimethylated compounds and their environmental and industrial applications, often explore their roles in processes such as solvent interactions, polymer synthesis, and as components in advanced materials. For instance, the review of xylan derivatives and their application potential touches on the chemical modification of biopolymers for specific properties, which could be related to the functionalization of compounds like "2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide" for material science applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Solvent Properties and Applications : The exploration of solvents like dimethyl sulfoxide (DMSO) and their mixtures provides insights into the dissolution properties, interactions, and potential applications of various chemical compounds. Understanding the hydrogen bonding and molecular interactions of solvents can inform the use of similar compounds in synthesis, analytical chemistry, and material science (Kiefer, Noack, & Kirchner, 2011).

properties

IUPAC Name |

2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO/c1-8-9(13(14,15)16)6-5-7-10(8)17-11(18)12(2,3)4/h5-7H,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZICTAKSVSHCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C(C)(C)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363760 | |

| Record name | 2,2-Dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide | |

CAS RN |

150783-50-9 | |

| Record name | 2,2-Dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

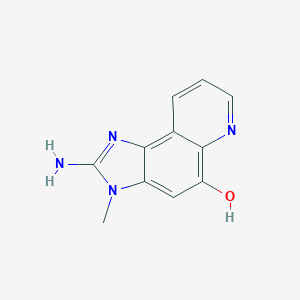

![3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B30581.png)

![(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30606.png)

![(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30607.png)

![3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid](/img/structure/B30615.png)